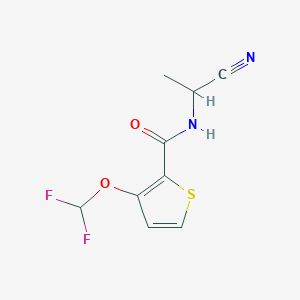
N-(1-Cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C9H8F2N2O2S and its molecular weight is 246.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-Cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its aromatic properties, and a carboxamide functional group that contributes to its biological interactions. The presence of difluoromethoxy and cyanoethyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene moiety can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their activity. Studies suggest that this compound may modulate various signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with thiophene derivatives, including:
- Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antioxidant Effects : Thiophene-based compounds have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress.
Anticancer Activity
A study focused on thiophene carboxamide derivatives found that certain analogs exhibited potent cytotoxicity against Hep3B liver cancer cells, with IC50 values as low as 5.46 µM. The mechanism involved disruption of microtubule dynamics, similar to known chemotherapeutic agents like Combretastatin A-4 .
Antimicrobial Activity
Research on thiophene derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to standard antibiotics . The structure-activity relationship (SAR) studies revealed that modifications on the thiophene ring could enhance antimicrobial potency.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2S/c1-5(4-12)13-8(14)7-6(2-3-16-7)15-9(10)11/h2-3,5,9H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJJPRCQEFESIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=C(C=CS1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













